molecular formula C34H47Cl3N4O4S B14600221 4-Chloro-3-((1-(2,6-dichloro-4-(methylsulphonyl)phenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)amino)-N-hexadecyl-N-methylbenzamide CAS No. 61138-44-1

4-Chloro-3-((1-(2,6-dichloro-4-(methylsulphonyl)phenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)amino)-N-hexadecyl-N-methylbenzamide

Cat. No.: B14600221
CAS No.: 61138-44-1
M. Wt: 714.2 g/mol
InChI Key: JDMRZQRJEQUNHK-UHFFFAOYSA-N
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Description

4-Chloro-3-((1-(2,6-dichloro-4-(methylsulphonyl)phenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)amino)-N-hexadecyl-N-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple substituents, including chloro, dichloro, and methylsulphonyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-((1-(2,6-dichloro-4-(methylsulphonyl)phenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)amino)-N-hexadecyl-N-methylbenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the dichloro and methylsulphonyl groups: These groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents such as chlorinating agents and methylsulfonyl chloride.

    Formation of the benzamide core: This involves the reaction of the substituted pyrazole with a benzoyl chloride derivative under basic conditions.

    Attachment of the hexadecyl and methyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-((1-(2,6-dichloro-4-(methylsulphonyl)phenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)amino)-N-hexadecyl-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of amines or alcohols.

    Substitution: The chloro and dichloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical studies.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-((1-(2,6-dichloro-4-(methylsulphonyl)phenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)amino)-N-hexadecyl-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-((1-(2,6-dichloro-4-(methylsulphonyl)phenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)amino)-N-octadecyl-N-methylbenzamide: Similar structure with an octadecyl group instead of a hexadecyl group.

    4-Chloro-3-((1-(2,6-dichloro-4-(methylsulphonyl)phenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)amino)-N-hexadecyl-N-ethylbenzamide: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of 4-Chloro-3-((1-(2,6-dichloro-4-(methylsulphonyl)phenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)amino)-N-hexadecyl-N-methylbenzamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61138-44-1

Molecular Formula

C34H47Cl3N4O4S

Molecular Weight

714.2 g/mol

IUPAC Name

4-chloro-3-[[1-(2,6-dichloro-4-methylsulfonylphenyl)-5-oxopyrazolidin-3-ylidene]amino]-N-hexadecyl-N-methylbenzamide

InChI

InChI=1S/C34H47Cl3N4O4S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-40(2)34(43)25-18-19-27(35)30(21-25)38-31-24-32(42)41(39-31)33-28(36)22-26(23-29(33)37)46(3,44)45/h18-19,21-23H,4-17,20,24H2,1-3H3,(H,38,39)

InChI Key

JDMRZQRJEQUNHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN(C)C(=O)C1=CC(=C(C=C1)Cl)N=C2CC(=O)N(N2)C3=C(C=C(C=C3Cl)S(=O)(=O)C)Cl

Origin of Product

United States

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